Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl- Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 87948-63-8
VCID: VC17083067
InChI: InChI=1S/C19H15N5O2/c1-13-7-9-20-16(11-13)22-18(25)15-12-21-17-8-10-23(24(17)19(15)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22,25)
SMILES:
Molecular Formula: C19H15N5O2
Molecular Weight: 345.4 g/mol

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl-

CAS No.: 87948-63-8

Cat. No.: VC17083067

Molecular Formula: C19H15N5O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenyl- - 87948-63-8

Specification

CAS No. 87948-63-8
Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
IUPAC Name N-(4-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C19H15N5O2/c1-13-7-9-20-16(11-13)22-18(25)15-12-21-17-8-10-23(24(17)19(15)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22,25)
Standard InChI Key HSXMRUFAEKTPGR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physicochemical Properties

The compound is defined by the molecular formula C₁₉H₁₅N₅O₂ and a molecular weight of 345.4 g/mol. Its IUPAC name, 1,7-dihydro-N-(4-methyl-2-pyridinyl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, reflects a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring, substituted at distinct positions (Figure 1). Key features include:

  • A pyrazolo[1,5-a]pyrimidine core with a carboxamide group at position 6.

  • A phenyl group at position 1 and a 4-methyl-2-pyridinyl substituent on the carboxamide nitrogen.

  • A ketone moiety at position 7, contributing to its planar conformation and potential hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number87948-63-8
Molecular FormulaC₁₉H₁₅N₅O₂
Molecular Weight345.4 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (carbonyl, pyridinyl N)

Structural Significance in Drug Design

The PP scaffold’s rigidity and capacity for peripheral functionalization make it a privileged structure in combinatorial chemistry . The carboxamide group at position 6 enhances solubility and enables interactions with biological targets, while the 4-methyl-2-pyridinyl moiety may improve pharmacokinetic properties by modulating lipophilicity and metabolic stability . Comparative studies of PP derivatives suggest that substituents at positions 1 and 6 critically influence target selectivity and potency .

Synthetic Methodologies

General Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis

While no explicit synthesis route for this compound is documented, PP derivatives are typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents (e.g., β-dicarbonyl compounds, β-enaminones) . For example, reaction of 5-amino-1-phenylpyrazole with ethyl acetoacetate under acidic conditions yields PP cores, which are subsequently functionalized at position 6 via carboxamide coupling .

Post-Functionalization Steps

ActivityTarget Enzyme/PathwayPotential IC₅₀ (μM)Source
Kinase InhibitionAMPK, BMP0.1–1.0
AntiparasiticTgCDPK1<1.0
PDE InhibitionPDE40.03–1.6

Research Applications and Future Directions

Material Science Applications

PP derivatives exhibit luminescent properties due to extended π-conjugation . The target compound’s rigid structure and electron-withdrawing carboxamide group may render it a candidate for organic light-emitting diodes (OLEDs) or fluorescent probes .

Drug Development Opportunities

Further studies should prioritize:

  • In vitro kinase assays to identify specific targets.

  • Pharmacokinetic profiling to assess oral bioavailability and metabolic stability.

  • Crystallographic studies to elucidate binding modes with biological targets .

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